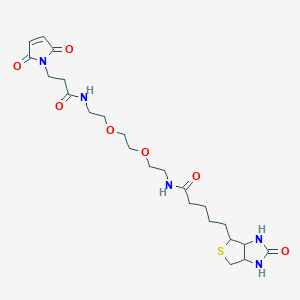

Biotin-PEG2-Mal

描述

Structure

2D Structure

属性

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35N5O7S/c29-18(4-2-1-3-17-22-16(15-36-17)26-23(33)27-22)24-8-11-34-13-14-35-12-9-25-19(30)7-10-28-20(31)5-6-21(28)32/h5-6,16-17,22H,1-4,7-15H2,(H,24,29)(H,25,30)(H2,26,27,33)/t16-,17-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPCXVIKHFVPSZ-HOIFWPIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305372-39-8 | |

| Record name | Maleimide PEO2-biotin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=305372-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Biotinyl-N'-(3-maleimidopropionyl)-3,6-dioxaoctane-1,8-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Biotin-PEG2-Maleimide: A Comprehensive Technical Guide for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of Biotin-PEG2-Maleimide (Biotin-PEG2-Mal), a heterobifunctional crosslinker widely utilized in bioconjugation. This document details its chemical properties, mechanism of action, and applications, and provides established experimental protocols for its use in labeling proteins and other thiol-containing molecules.

Core Concepts: Introduction to Biotin-PEG2-Maleimide

Biotin-PEG2-Maleimide is a chemical reagent that serves as a molecular bridge, connecting a biotin (B1667282) molecule to a target molecule of interest.[1][2] It is composed of three key components:

-

A Biotin Moiety: This vitamin (B7) exhibits an extraordinarily high affinity for avidin (B1170675) and streptavidin proteins, forming a strong and stable non-covalent interaction. This property is the foundation of many detection and purification systems in biotechnology.[1][3]

-

A Polyethylene Glycol (PEG) Spacer: The "PEG2" in its name indicates a short chain of two ethylene (B1197577) glycol units. This hydrophilic spacer arm enhances the water solubility of the reagent and the resulting conjugate, which can help to prevent the aggregation of labeled proteins in solution.[3][4] The spacer also reduces steric hindrance, allowing for more efficient binding of the biotin group to avidin or streptavidin.[5][6]

-

A Maleimide (B117702) Group: This functional group is highly reactive towards sulfhydryl (thiol, -SH) groups, which are found in the side chains of cysteine residues in proteins.[3][7] The reaction between a maleimide and a sulfhydryl group forms a stable, covalent thioether bond.[7]

This unique combination of features makes this compound an invaluable tool for specifically and efficiently labeling proteins and other sulfhydryl-containing molecules with biotin.

Physicochemical and Reactive Properties

A summary of the key quantitative data for Biotin-PEG2-Maleimide is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Synonyms | N-Biotinyl-N'-(3-maleimidopropionyl)-3,6-dioxaoctane-1,8-diamine, Maleimide-PEG2-Biotin | [1] |

| Molecular Formula | C23H35N5O7S | [1][2] |

| Molecular Weight | 525.62 g/mol | [2][3][8] |

| CAS Number | 305372-39-8 | [1][7][8] |

| Appearance | White solid/powder | [1][8] |

| Purity | ≥90-99% (typically by HPLC) | [1][2] |

| Spacer Arm Length | ~20 Å (29.1 Å) | [3][5] |

| Solubility | Water, DMSO, DMF, DCM | [3][7] |

| Melting Point | 167-168 °C | [1] |

| Storage Conditions | ≤ -4°C, store under inert gas, moisture-sensitive | [1][2][3] |

| Reactive Group | Maleimide | [2] |

| Target Functional Group | Sulfhydryl (-SH) | [1][7] |

| Optimal Reaction pH | 6.5 - 7.5 | [3][7] |

Mechanism of Action: The Thiol-Maleimide Reaction

The primary application of Biotin-PEG2-Maleimide revolves around the specific and efficient reaction between its maleimide group and a free sulfhydryl group. This reaction, known as a Michael addition, results in the formation of a stable thioether linkage.

The reaction is most efficient at a pH range of 6.5-7.5.[3][7] At pH values above 7.5, the maleimide group can exhibit some reactivity towards primary amines and is also more susceptible to hydrolysis, which would render it inactive.[3] Conversely, at pH values below 6.5, the protonation of the thiol group reduces its nucleophilicity, slowing down the reaction rate.

References

- 1. Biotin-PEG2-Maleimide - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 2. Biotin-PEG2-maleimide - Creative Biolabs [creative-biolabs.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Thermo Scientific™ EZ-Link™ Maleimide-PEG2-Biotin, No-Weigh™ Format | Fisher Scientific [fishersci.ca]

- 5. Biotin PEG2 maleimide *CAS 305372-39-8* | AAT Bioquest [aatbio.com]

- 6. Biotin Labeling Molecules and Their Biological Applications | AAT Bioquest [aatbio.com]

- 7. This compound, 305372-39-8 | BroadPharm [broadpharm.com]

- 8. purepeg.com [purepeg.com]

An In-depth Technical Guide to the Mechanism and Application of Biotin-PEG2-Maleimide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG2-Maleimide, a trifunctional reagent widely employed in bioconjugation, diagnostics, and drug delivery systems. We will delve into the core mechanisms of its constituent parts, present quantitative data for its interactions, provide detailed experimental protocols for its use, and visualize key processes to facilitate a deeper understanding.

Core Mechanism of Action

Biotin-PEG2-Maleimide is a heterobifunctional crosslinker composed of three key moieties: a biotin (B1667282) group for high-affinity binding, a polyethylene (B3416737) glycol (PEG) spacer, and a maleimide (B117702) group for covalent conjugation. The synergy of these components allows for the precise and stable linkage of molecules of interest to systems that can be detected, purified, or targeted with high specificity.

The Maleimide Group: Covalent Thiol Conjugation

The maleimide group is an electrophilic compound that exhibits high selectivity for sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins and peptides.[1] The reaction proceeds via a Michael addition mechanism, where the thiol group acts as a nucleophile and attacks one of the carbon atoms of the maleimide double bond. This results in the formation of a stable, covalent thioether bond.[2][3][4]

This conjugation is most efficient at a pH range of 6.5-7.5.[5][6] At this pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[3][5] Above pH 7.5, the maleimide group's reactivity towards primary amines increases, and the maleimide ring becomes more susceptible to hydrolysis, which would render it inactive.[5][6]

The PEG2 Spacer: Enhancing Solubility and Reducing Steric Hindrance

The "PEG2" component refers to a short chain of two repeating ethylene (B1197577) glycol units. The inclusion of this hydrophilic PEG spacer imparts several advantageous properties to the reagent and the resulting conjugate.[6] PEGylation, the process of attaching PEG chains, is known to increase the water solubility of hydrophobic molecules and can help prevent the aggregation of labeled proteins in solution.[6][7]

Furthermore, the spacer arm physically separates the biotin moiety from the conjugated molecule. This separation minimizes steric hindrance, allowing for more efficient binding of the biotin to its binding partners, avidin (B1170675) or streptavidin.[8] A longer spacer arm, such as the one provided by PEG, has been shown to increase the avidin-binding affinity.[9][10]

The Biotin Moiety: High-Affinity Non-Covalent Interaction

Biotin (Vitamin B7) forms one of the strongest known non-covalent interactions in nature with the proteins avidin and streptavidin.[11] This interaction is characterized by an extremely low dissociation constant (Kd), indicating a very stable complex once formed.[11] The bond formation is rapid and remains stable across a wide range of pH, temperature, and in the presence of organic solvents and denaturing agents.[6] This robust and highly specific interaction is the foundation for numerous detection, purification, and targeting applications in biotechnology.[12][13]

Quantitative Data

The efficiency and reliability of Biotin-PEG2-Maleimide in experimental applications are supported by quantitative data regarding its reaction kinetics and stability.

Table 1: Stability of Maleimide-Thiol Conjugate

| Parameter | Value | Conditions | Reference |

| Half-life of ring-opened product | > 2 years | In vitro | [14] |

| Thiol Exchange with Glutathione | Can occur, leading to loss of targeting | In vivo | [5][15] |

| Stabilization Strategy | Transcyclization reaction of the thiosuccinimide | Extended incubation in buffered solution | [3][5][15] |

Table 2: Kinetics of Biotin-Streptavidin Interaction

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | ~1 x 10-14 M | Widely Accepted | [16] |

| Dissociation Constant (Kd) | ~10-15 M | General | [11][17] |

| Association Rate Constant (kon) | 3.0 x 106 - 4.5 x 107 M-1s-1 | Droplet Microfluidics | [18] |

| Association Rate Constant (kon) | > 1 x 107 M-1s-1 | Surface Plasmon Resonance | [16] |

| Association Rate Constant (kon) | 5.3 ± 0.9 x 106 M-1s-1 (for Avidin) | Stopped-flow | |

| Dissociation Rate Constant (koff) | 3.10 ± 0.07 x 10-5 s-1 | Si-NW FET | [16] |

Experimental Protocols

The following are detailed methodologies for common applications of Biotin-PEG2-Maleimide.

Protocol for Labeling Proteins with Biotin-PEG2-Maleimide

This protocol is adapted for the general labeling of proteins containing free sulfhydryl groups.

Materials:

-

Protein to be labeled (1-10 mg/mL)

-

Biotin-PEG2-Maleimide

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Sulfhydryl-free buffer, pH 6.5-7.5 (e.g., Phosphate-Buffered Saline (PBS), Tris, HEPES)

-

(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction

-

Desalting column (e.g., Sephadex G-25) or dialysis unit for purification

Procedure:

-

Protein Preparation: Dissolve the protein to be labeled in a sulfhydryl-free buffer at a concentration of 1-10 mg/mL.[6][9] If the buffer contains any thiol-containing compounds, they must be removed by dialysis or buffer exchange.

-

(Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to generate free sulfhydryls. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.[6] Note: Complete reduction of all disulfide bonds may inactivate some proteins.[6]

-

Preparation of Biotin-PEG2-Maleimide Stock Solution: Immediately before use, dissolve Biotin-PEG2-Maleimide in anhydrous DMSO or DMF to a concentration of 5-10 mg/mL.[9] The maleimide group can hydrolyze in aqueous solutions, so stock solutions should be prepared fresh.

-

Conjugation Reaction: While gently stirring or vortexing the protein solution, add the Biotin-PEG2-Maleimide stock solution to achieve a 5- to 20-fold molar excess of the reagent over the protein.[6] The optimal molar ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Remove excess, non-reacted Biotin-PEG2-Maleimide by using a desalting column or through dialysis against a suitable buffer.[6][9]

Protocol for Purification of Biotinylated Proteins

This protocol describes the general steps for affinity purification of biotinylated proteins using streptavidin-conjugated beads.

Materials:

-

Cell lysate or solution containing the biotinylated protein

-

Streptavidin-agarose or streptavidin-magnetic beads

-

Binding/Wash Buffer (e.g., RIPA buffer, PBS with 0.1% Tween-20)

-

Elution Buffer (harsh conditions, e.g., boiling in SDS-PAGE sample buffer, or competitive elution with free biotin)

Procedure:

-

Bead Equilibration: Wash the streptavidin beads with the binding/wash buffer to remove any storage solution and equilibrate them.

-

Binding: Add the cell lysate or protein solution to the equilibrated beads. Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated protein to bind to the streptavidin.

-

Washing: Pellet the beads by centrifugation or using a magnetic stand and discard the supernatant. Wash the beads extensively with the binding/wash buffer (at least 3-5 times) to remove non-specifically bound proteins.[2]

-

Elution:

-

Denaturing Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes. The biotin-streptavidin interaction is largely resistant to this, but it will elute the protein for analysis by Western blot or mass spectrometry. For mass spectrometry, on-bead digestion is often preferred.

-

Competitive Elution: For non-denaturing elution, incubate the beads with a high concentration of free biotin (e.g., 2-8 mg/mL) to compete for the binding sites on streptavidin.[2] However, due to the extremely high affinity, this method can be inefficient.[1][2]

-

Application in Signaling Pathway Analysis

Biotin-PEG2-Maleimide and similar biotinylating reagents are powerful tools for studying protein-protein interactions and mapping signaling pathways. Proximity-dependent biotinylation (e.g., BioID, TurboID) utilizes an enzyme (like a promiscuous biotin ligase) fused to a protein of interest. This fusion protein biotinylates nearby proteins, which can then be captured and identified. While Biotin-PEG2-Maleimide is not directly used in the enzymatic step, it is crucial for synthesizing the probes and affinity tags necessary for these experiments. For instance, a signaling protein with an accessible cysteine can be labeled with Biotin-PEG2-Maleimide to act as a "bait" to pull down its interacting partners.

The following diagram illustrates a simplified logical relationship in a kinase signaling pathway that could be elucidated using biotin-based affinity purification.

Conclusion

Biotin-PEG2-Maleimide is a versatile and powerful reagent for the targeted biotinylation of thiol-containing molecules. Its mechanism of action relies on the specific and stable covalent bond formed by the maleimide-thiol reaction, the enhanced properties conferred by the PEG spacer, and the high-affinity interaction of biotin with streptavidin. A thorough understanding of its chemistry and the availability of robust protocols enable researchers to effectively utilize this tool for a wide range of applications, from basic protein research to the development of novel therapeutics and diagnostics.

References

- 1. Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. neuromics.com [neuromics.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. Biotin PEG2 maleimide *CAS 305372-39-8* | AAT Bioquest [aatbio.com]

- 9. med.upenn.edu [med.upenn.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantification of the affinities and kinetics of protein interactions using silicon nanowire biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin | PLOS One [journals.plos.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. biotium.com [biotium.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. researchgate.net [researchgate.net]

Core Principle: A Trifunctional Approach to Bioconjugation

An In-Depth Technical Guide to the Principle of Biotin-PEG2-Mal Bioconjugation

This guide offers a comprehensive overview of the principles, protocols, and applications of Biotin-PEG2-Maleimide (this compound) in bioconjugation. It is intended for researchers, scientists, and professionals in drug development who utilize bioconjugation for creating advanced therapeutics, diagnostics, and research tools.

This compound is a heterobifunctional crosslinker designed for the precise covalent modification of biomolecules. Its functionality is derived from three key components: a biotin (B1667282) moiety, a maleimide (B117702) group, and a polyethylene (B3416737) glycol (PEG) spacer. The core principle of its application lies in the highly specific and efficient reaction between the maleimide group and a free sulfhydryl (thiol) group, typically found on the cysteine residues of proteins and peptides.[1][2]

The Thiol-Maleimide Reaction: A Michael Addition

The conjugation chemistry is based on a Michael addition reaction.[1][3] In this mechanism, the nucleophilic thiol group attacks one of the carbon atoms in the electron-deficient carbon-carbon double bond of the maleimide ring.[1][3] This forms a stable, covalent thioether bond, resulting in a thiosuccinimide linkage.[1][2] This reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[1][4] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines, ensuring high specificity for cysteine residues.[2][4]

Roles of the Key Components

-

Biotin: This small, naturally occurring vitamin serves as a high-affinity tag.[5] It binds to the proteins avidin (B1170675) and streptavidin with an exceptionally strong non-covalent interaction (dissociation constant, Kd ≈ 10⁻¹⁵ M), which is one of the strongest known biological interactions.[6][7][8] This property is widely exploited for detection, affinity purification, and immobilization of the conjugated molecule.[6][9]

-

PEG2 Spacer: The two-unit polyethylene glycol (PEG) chain acts as a flexible, hydrophilic spacer.[10][11] The primary benefits of the PEG linker include increasing the water solubility of the conjugate, which helps prevent aggregation, and providing a spacer arm that reduces steric hindrance between the conjugated biomolecule and the biotin tag.[12] This ensures that the biotin remains accessible for binding to avidin or streptavidin. PEGylation can also reduce the immunogenicity of the conjugated molecule.[10][11]

-

Maleimide: This functional group is the reactive handle for conjugation. It specifically and efficiently reacts with free sulfhydryl groups at pH 6.5-7.5 to form a stable thioether bond.[13] This allows for the site-specific labeling of proteins at cysteine residues.

Quantitative Data & Reaction Parameters

Successful bioconjugation requires careful control over several experimental parameters. The tables below summarize key data related to the this compound reagent and the conjugation reaction.

Table 1: Physicochemical Properties of Biotin-PEG2-Maleimide

| Property | Value | Reference |

| Molecular Weight | 525.62 g/mol | [14] |

| Spacer Arm Length | ~20 Å | [15] |

| Formula | C₂₃H₃₅N₅O₇S | [14] |

| Purity | >90% | [14] |

| Storage Condition | <0°C, under inert gas | [14] |

Table 2: Optimal Conditions for Thiol-Maleimide Conjugation

| Parameter | Recommended Range/Value | Rationale & Notes | Reference |

| pH | 6.5 - 7.5 | Maximizes thiol selectivity and minimizes maleimide hydrolysis. At pH > 7.5, reactivity with amines increases. | [1][4] |

| Temperature | 4°C to Room Temperature (20-25°C) | Reaction proceeds efficiently at room temperature. 4°C can be used for overnight incubations to maintain protein stability. | [13][16] |

| Buffer Composition | Amine-free buffers (e.g., PBS, HEPES) | Buffers containing primary amines (e.g., Tris) can compete with the reaction at pH > 7.5. Avoid thiol-containing buffers (e.g., DTT). | [16][17] |

| Molar Ratio (Maleimide:Protein) | 2:1 to 20:1 | Highly dependent on the protein and number of available thiols. Empirical optimization is required. | [16][17][18] |

| Reaction Time | 2 hours to Overnight | Typically complete within 2 hours at room temperature. Overnight incubation at 4°C is also common. | [13][15] |

Table 3: Stability of the Thiosuccinimide Linkage

| Condition | Stability Concern | Mitigation Strategy | Reference |

| Physiological pH | Susceptible to retro-Michael reaction, leading to thiol exchange with endogenous thiols (e.g., glutathione). | Post-conjugation hydrolysis of the thiosuccinimide ring creates a stable, open-ring structure that is resistant to the retro-Michael reaction. | [4][19][20] |

| pH > 7.5 | Increased rate of maleimide hydrolysis (pre-conjugation), rendering the reagent inactive. | Prepare maleimide solutions fresh and conduct reactions within the optimal pH 6.5-7.5 range. | [1][4] |

| Long-term storage in plasma | Payload shedding can be as high as 50-75% within 7-14 days for some traditional maleimide-based ADCs. | Use of "next-generation" maleimides that promote rapid ring-opening hydrolysis post-conjugation can significantly enhance stability. | [20][21][22] |

Visualizations of Key Processes

Chemical Reaction Mechanism

The diagram below illustrates the Michael addition reaction between the maleimide group of this compound and a thiol-containing molecule.

Caption: Thiol-Maleimide conjugation via Michael addition.

Structure-Function Relationship

This diagram illustrates how each component of the this compound reagent contributes to its overall function in creating a versatile bioconjugate.

Caption: Structure-function map of this compound.

Experimental Workflow

The following flowchart outlines the complete process for protein biotinylation using this compound, from initial protein preparation to final analysis.

Caption: Workflow for this compound protein conjugation.

Experimental Protocols

Protocol 1: Biotinylation of a Thiol-Containing Protein

This protocol details the steps for conjugating this compound to a protein. It assumes the protein has available free thiols or requires reduction of disulfide bonds.

Materials:

-

Protein of interest (1-10 mg/mL)

-

This compound

-

Reaction Buffer: Amine-free, sulfhydryl-free buffer, pH 6.5-7.5 (e.g., Phosphate-Buffered Saline - PBS)

-

Reducing Agent (if needed): Tris(2-carboxyethyl)phosphine (TCEP) solution.

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Desalting columns for buffer exchange and purification.

Procedure:

-

Protein Preparation (Reduction of Disulfides - if necessary):

-

Dissolve the protein in the Reaction Buffer.[17]

-

If reduction is needed, add TCEP solution to the protein sample to a final concentration of 10 mM or a 10-100 fold molar excess over the protein.[17][23]

-

Incubate the mixture at 37°C for 30-60 minutes or at room temperature for 20-30 minutes.[17][23]

-

Immediately remove the TCEP using a desalting column equilibrated with degassed Reaction Buffer. This step is critical as TCEP will react with the maleimide.[16]

-

-

This compound Reagent Preparation:

-

Conjugation Reaction:

-

Add the calculated amount of the this compound stock solution to the reduced, TCEP-free protein solution. A starting point is a 5- to 20-fold molar excess of the maleimide reagent over the protein.[13]

-

Gently mix and incubate the reaction at room temperature for 2 hours or overnight at 4°C.[13][15] Protect the reaction from light if the conjugate is light-sensitive.

-

-

Purification:

-

Remove excess, unreacted this compound by passing the reaction mixture through a desalting column (size-exclusion chromatography) or by dialysis against the desired storage buffer.[5][16]

-

Collect the protein-containing fractions. The purified biotinylated protein is now ready for use or characterization.

-

Protocol 2: Quantification of Biotinylation via HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to determine the degree of biotin incorporation.[5]

Principle: The HABA dye binds to avidin, producing a yellow-orange complex with a characteristic absorbance at 500 nm.[5][24] Biotin has a much higher affinity for avidin and will displace the HABA dye.[25] This displacement causes a decrease in absorbance at 500 nm, which is directly proportional to the amount of biotin in the sample.[26]

Materials:

-

Purified biotinylated protein sample (free of unconjugated biotin)

-

HABA/Avidin premixed solution or individual reagents

-

Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

-

Cuvettes or a 96-well clear flat-bottom plate

Procedure (Microplate Format):

-

Prepare HABA/Avidin Solution: Prepare the HABA/Avidin working solution according to the manufacturer's instructions.[24]

-

Set up Controls and Samples:

-

Blank/Control: In a well, add 180 µL of the HABA/Avidin solution and 20 µL of the same buffer your protein is in (e.g., PBS).[24][26]

-

Sample: In a separate well, add 180 µL of the HABA/Avidin solution and 20 µL of your purified biotinylated protein sample.[24] It may be necessary to test several dilutions to ensure the reading falls within the linear range of the assay (typically 2-16 µM biotin).[25][27]

-

-

Incubate and Read:

-

Mix the plate gently for 30-60 seconds.[24]

-

Measure the absorbance of the blank and sample wells at 500 nm (A₅₀₀).

-

Calculation of Biotin-to-Protein Molar Ratio:

-

Calculate the change in absorbance (ΔA₅₀₀): ΔA₅₀₀ = A₅₀₀ (Blank) - A₅₀₀ (Sample)

-

Calculate the concentration of biotin [B]: [B] (in M) = ΔA₅₀₀ / (ε_HABA-Avidin × pathlength)

-

Where ε_HABA-Avidin (molar extinction coefficient) is typically ~34,000 M⁻¹cm⁻¹. Check the value provided by your assay kit manufacturer.

-

The pathlength for a standard 96-well plate with 200 µL is approximately 0.5 cm, but this can vary. For cuvettes, it is typically 1 cm.

-

You must also account for the dilution factor of your sample in the HABA/Avidin solution (e.g., 10x for a 20 µL sample in 200 µL total volume).

-

-

Calculate the Molar Ratio: Moles of Biotin / Mole of Protein = [Biotin Concentration] / [Protein Concentration]

-

Ensure both concentrations are in the same units (e.g., Molarity). The protein concentration should be determined independently (e.g., by A₂₈₀ or BCA assay).

-

References

- 1. benchchem.com [benchchem.com]

- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 3. bachem.com [bachem.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. Avidin-Biotin Interaction | Thermo Fisher Scientific - UZ [thermofisher.com]

- 7. gosset.ai [gosset.ai]

- 8. The Principles and Applications of Avidin-Based Nanoparticles in Drug Delivery and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. shop.carnabio.com [shop.carnabio.com]

- 10. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 11. chempep.com [chempep.com]

- 12. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. Biotin-PEG2-maleimide - Creative Biolabs [creative-biolabs.com]

- 15. docs.aatbio.com [docs.aatbio.com]

- 16. benchchem.com [benchchem.com]

- 17. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 18. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. benchchem.com [benchchem.com]

- 24. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 25. anaspec.com [anaspec.com]

- 26. broadpharm.com [broadpharm.com]

- 27. sigmaaldrich.com [sigmaaldrich.com]

The Alchemist's Bond: An In-depth Technical Guide to Maleimide-Thiol Chemistry

For Researchers, Scientists, and Drug Development Professionals

The selective and efficient conjugation of biomolecules is a cornerstone of modern biotechnology and pharmaceutical development. Among the arsenal (B13267) of bioconjugation techniques, the maleimide-thiol reaction stands out for its high specificity, rapid kinetics, and amenability to aqueous environments. This guide provides a comprehensive technical overview of the core principles of maleimide-thiol chemistry, offering insights into its mechanism, optimization, and critical considerations for its successful application in research and drug development.

The Core Chemistry: A Michael Addition Masterpiece

The fundamental reaction between a maleimide (B117702) and a thiol is a Michael addition.[1] In this reaction, the nucleophilic thiol group, typically from a cysteine residue in a protein or peptide, attacks one of the electron-deficient carbons of the C=C double bond within the maleimide ring.[1] This process results in the formation of a stable, covalent thioether bond.[2] The reaction is highly chemoselective for thiols within a specific pH range, making it an ideal tool for the site-specific modification of biomolecules.[3]

dot

Caption: The Michael addition of a thiol to a maleimide forms a stable thioether bond.

Optimizing the Reaction: Key Parameters and Their Impact

The efficiency and specificity of the maleimide-thiol conjugation are profoundly influenced by several experimental parameters. Careful control of these factors is essential to maximize yield and minimize unwanted side reactions.

pH: The Decisive Factor

The pH of the reaction buffer is the most critical parameter. The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[3] Within this window, the thiol group is sufficiently deprotonated to its more reactive thiolate form, while the maleimide group remains stable and side reactions with other nucleophilic amino acid residues, such as the primary amines of lysines, are minimized.[3][4] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[3]

| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |

| < 6.5 | Slower | High | Minimal |

| 6.5 - 7.5 | Optimal | High | Minimal |

| > 7.5 | Fast | Decreased | Reaction with amines, Maleimide hydrolysis[3][5] |

Temperature and Reaction Time

The rate of the maleimide-thiol reaction is temperature-dependent. Reactions are typically conducted at room temperature (20-25°C) or at 4°C.

| Temperature | Typical Reaction Time | Notes |

| 4°C | Overnight (8-16 hours) | Recommended for sensitive proteins to minimize degradation.[6] |

| Room Temperature (20-25°C) | 30 minutes - 2 hours | Faster reaction kinetics.[6] |

| 37°C | ~30 minutes | Can be used to accelerate the reaction, but may not be suitable for all biomolecules. |

Reactant Concentration and Molar Ratio

The concentration of reactants and the molar ratio of maleimide to thiol significantly impact conjugation efficiency.[7] A molar excess of the maleimide-containing reagent is generally used to drive the reaction to completion.[8]

| Maleimide:Thiol Molar Ratio | Molecule | Conjugation Efficiency | Reaction Conditions | Reference |

| 2:1 | cRGDfK peptide | 84 ± 4% | 30 min, RT, 10 mM HEPES pH 7.0 | [9][10][11] |

| 5:1 | 11A4 nanobody | 58 ± 12% | 2 h, RT, PBS pH 7.4 | [9][10][11] |

| 10:1 to 20:1 | General Proteins/Antibodies | Varies | Typically 2h at RT or overnight at 4°C | [6][12][13] |

Navigating the Labyrinth of Side Reactions

While highly selective, the maleimide-thiol reaction is not without potential side reactions that can lead to product heterogeneity and loss of reactivity.

Maleimide Hydrolysis

The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5.[5] This hydrolysis opens the ring to form an unreactive maleamic acid derivative.[5] To mitigate this, it is crucial to work within the optimal pH range and to use freshly prepared maleimide solutions.[14]

| pH | Temperature (°C) | Half-life of N-aryl maleimide | Reference |

| 7.4 | 22 | ~25 minutes (for self-hydrolyzing maleimide) | [15] |

| 7.4 | 37 | ~28 minutes (for N-fluorophenyl maleimide) | [15] |

| 9.2 | 37 | Complete hydrolysis in 14 hours (for PEG maleimide) | [15] |

| 5.5 | 37 | Extremely slow | [16] |

dot

Caption: Hydrolysis of the maleimide ring renders it inactive towards thiols.

Retro-Michael Reaction and Thiol Exchange

The thioether bond formed, while generally stable, can undergo a retro-Michael reaction, leading to the dissociation of the conjugate.[17][18] This is particularly relevant in vivo, where other thiols like glutathione (B108866) can react with the released maleimide, causing "payload migration" and potential off-target effects.[3][17]

| Conjugate | Half-life of Conversion (in presence of glutathione) | Extent of Conversion | Reference |

| N-ethyl maleimide (NEM) - 4-mercaptophenylacetic acid (MPA) | 18 h | 89.5% | [19] |

| N-phenyl maleimide (NPM) - MPA | 3.1 h | 12.3% | [19] |

| N-aminoethyl maleimide (NAEM) - MPA | - | - | [19] |

| NEM - N-acetylcysteine (NAC) | 258 h | 90.7% | [19] |

To enhance stability, the thiosuccinimide ring can be intentionally hydrolyzed post-conjugation (e.g., by a short incubation at pH 8-9) to form a stable, ring-opened product that is not susceptible to the retro-Michael reaction.[17][20]

Thiazine (B8601807) Rearrangement

When conjugating to a peptide or protein with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide (B58015) ring, leading to a thiazine rearrangement.[21] This rearrangement is more prominent at physiological or higher pH.[1][21]

| pH | Conversion to Thiazine after 24h (CGF-MPA conjugate) | Reference |

| 5.0 | ~1% after 14 days | [22] |

| 7.3 | ~90% | [22] |

| 8.4 | Nearly 90% | [1] |

Performing the conjugation at a more acidic pH (e.g., pH 5.0) can suppress this side reaction by keeping the N-terminal amine protonated and less nucleophilic.[21][23] Interestingly, the resulting thiazine linker has been shown to be more stable than the original thioether and less susceptible to thiol exchange.[24][25]

dot

Caption: Thiazine rearrangement can occur with N-terminal cysteine conjugates.

Experimental Protocols

General Protocol for Protein Labeling with a Maleimide Dye

This protocol provides a general procedure for labeling a thiol-containing protein with a maleimide-functionalized dye.

Materials:

-

Protein to be labeled

-

Degassed reaction buffer (e.g., 10-100 mM PBS, Tris, or HEPES, pH 7.0-7.5)[2]

-

Maleimide-dye

-

Anhydrous DMSO or DMF[2]

-

TCEP (tris(2-carboxyethyl)phosphine) (optional, for disulfide reduction)[12]

-

Quenching reagent (e.g., cysteine or 2-mercaptoethanol)[8]

-

Purification column (e.g., size-exclusion chromatography)[2]

Procedure:

-

Protein Preparation: Dissolve the protein in the degassed reaction buffer at a concentration of 1-10 mg/mL.[2][26]

-

(Optional) Disulfide Reduction: If the target cysteine residues are involved in disulfide bonds, add a 10-100 fold molar excess of TCEP to the protein solution.[8] Incubate for 20-60 minutes at room temperature.[2][8] TCEP does not need to be removed before the conjugation step.[8] If using DTT, it must be removed prior to adding the maleimide.[8]

-

Maleimide-Dye Preparation: Immediately before use, dissolve the maleimide-dye in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[6][13]

-

Conjugation Reaction: Add the maleimide-dye stock solution to the protein solution to achieve the desired molar ratio (a 10-20 fold molar excess of the dye is a common starting point).[8][12] Add the dye solution dropwise while gently stirring.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[6][8]

-

Quenching: Add a small molecule thiol (e.g., cysteine or 2-mercaptoethanol) to a final concentration of ~10 mM to quench any unreacted maleimide.[8]

-

Purification: Purify the conjugate from excess dye and other reaction components using an appropriate method, such as size-exclusion chromatography (SEC).[2][8]

dot

Caption: A typical experimental workflow for maleimide-thiol conjugation.

Protocol for Antibody-Drug Conjugate (ADC) Formation

This protocol outlines the key steps for conjugating a maleimide-functionalized drug-linker to an antibody.

Materials:

-

Antibody (e.g., IgG1)

-

Reduction buffer (e.g., 500 mM sodium borate, 500 mM NaCl, pH 8.0)[27]

-

Reducing agent (e.g., DTT or TCEP)[27]

-

Conjugation buffer (e.g., PBS with 1 mM DTPA, pH 7.4)[27]

-

Maleimide-drug-linker stock solution in DMSO[27]

-

Acetonitrile[27]

-

Quenching solution (e.g., cysteine)[27]

-

Purification column (e.g., Sephadex G-25)[27]

Procedure:

-

Antibody Reduction:

-

To the antibody solution (e.g., 10 mg/mL), add the reduction buffer.[27]

-

Add the reducing agent (e.g., DTT to a final concentration of 10 mM).[27]

-

Incubate at 37°C for 30 minutes.[27]

-

Remove the excess reducing agent by buffer exchange using a desalting column (e.g., Sephadex G-25) equilibrated with conjugation buffer.[27]

-

-

Thiol Quantification (Optional but Recommended):

-

Determine the concentration of free thiols in the reduced antibody solution using Ellman's reagent (DTNB) by measuring the absorbance at 412 nm.[8] This helps in calculating the required amount of drug-linker.

-

-

Conjugation:

-

Adjust the reduced antibody concentration to ~2.5 mg/mL with chilled conjugation buffer.[27]

-

Prepare the drug-linker solution by diluting the DMSO stock with acetonitrile (B52724) to achieve a final organic solvent concentration of ~20% in the reaction mixture.[27]

-

Add the drug-linker solution (e.g., 9.5-fold molar excess over the antibody) to the chilled, reduced antibody solution with rapid mixing.[27]

-

Incubate the reaction mixture on ice for 1 hour.[27]

-

-

Quenching and Purification:

-

Add a 20-fold molar excess of cysteine over the drug-linker to quench the reaction.[27]

-

Purify the ADC using a suitable method, such as size-exclusion chromatography, to remove unreacted drug-linker and other small molecules.

-

Conclusion

Maleimide-thiol chemistry is a powerful and versatile tool for the site-specific modification of biomolecules. A thorough understanding of the reaction mechanism, the influence of key parameters, and the potential for side reactions is paramount for its successful implementation. By carefully controlling the experimental conditions and considering the stability of the resulting conjugate, researchers and drug development professionals can harness the full potential of this elegant chemistry to create novel bioconjugates for a wide range of applications, from basic research to the development of life-saving therapeutics.

References

- 1. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. dspace.library.uu.nl [dspace.library.uu.nl]

- 12. biotium.com [biotium.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. benchchem.com [benchchem.com]

- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]

- 20. pubs.acs.org [pubs.acs.org]

- 21. bachem.com [bachem.com]

- 22. m.youtube.com [m.youtube.com]

- 23. Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. lumiprobe.com [lumiprobe.com]

- 27. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to Biotin-PEG2-Mal: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Biotin-PEG2-Maleimide (Biotin-PEG2-Mal), a critical bifunctional linker used in bioconjugation. Understanding these properties is paramount for the successful design and execution of experiments in drug development, diagnostics, and various research applications.

Introduction to this compound

Biotin-PEG2-Maleimide is a versatile reagent that combines the high-affinity binding of biotin (B1667282) to avidin (B1170675) and streptavidin with the specific reactivity of a maleimide (B117702) group towards sulfhydryl groups.[1] The short polyethylene (B3416737) glycol (PEG) spacer enhances water solubility and reduces steric hindrance.[2][3][4] This linker is widely employed for the biotinylation of proteins, peptides, and other thiol-containing molecules, enabling their detection, purification, and immobilization.[1][5]

Solubility Profile

The solubility of this compound is a crucial factor for its effective use in various experimental settings. The presence of the hydrophilic PEG spacer generally imparts good aqueous solubility.[2]

Table 1: Solubility of this compound in Common Solvents

| Solvent | Solubility | Notes |

| Water / Buffer | ≥ 25 mg/mL[2] | Readily soluble in aqueous solutions.[2] |

| Dimethylsulfoxide (DMSO) | ≥ 2 mg/mL[5][6] | A common solvent for preparing stock solutions.[7][8] |

| Dimethylformamide (DMF) | Soluble[2][7] | Another suitable organic solvent for stock solutions. |

| Dichloromethane (DCM) | Soluble[7] | An organic solvent option. |

It is possible to prepare stable, concentrated stock solutions (100-200 mM) of this compound in anhydrous (dry) DMSO or DMF.[2][9] When handled properly to exclude moisture, these stock solutions can be stable for several months at -20°C.[2][9]

Stability Characteristics

The stability of this compound is primarily governed by the reactivity of the maleimide group. This group is susceptible to hydrolysis, especially at elevated pH, and can undergo a reversible reaction with thiols.

pH-Dependent Stability and Reactivity

The maleimide group exhibits optimal reactivity and specificity towards sulfhydryl groups within a pH range of 6.5 to 7.5.[2][7][10]

-

pH 6.5 - 7.5: This is the ideal range for the selective and efficient formation of a stable thioether bond with sulfhydryl groups.[2][7][10] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[10][11]

-

Below pH 6.5: The reaction rate with thiols significantly decreases as the thiol group is protonated and less nucleophilic.[12]

-

Above pH 7.5: The maleimide ring becomes increasingly susceptible to hydrolysis, leading to the formation of a non-reactive maleamic acid derivative.[10][12] This hydrolysis is an irreversible process that renders the linker unable to react with sulfhydryl groups.[13] Additionally, at higher pH, the maleimide group can react with amines, such as the side chain of lysine (B10760008) residues, leading to a loss of specificity.

Diagram 1: pH-Dependent Reactions of the Maleimide Group

Caption: pH-dependent reactivity of the maleimide moiety.

Stability of the Maleimide-Thiol Conjugate

While the thioether bond formed between a maleimide and a thiol is generally considered stable, it can undergo a retro-Michael reaction, particularly in the presence of other thiols.[12] This can lead to the deconjugation of the biotinylated molecule.

Diagram 2: Retro-Michael Reaction and Hydrolysis of the Thioether Adduct

Caption: Stability pathways of the maleimide-thiol conjugate.

To enhance the long-term stability of the conjugate and prevent the retro-Michael reaction, the thiosuccinimide ring can be intentionally hydrolyzed post-conjugation by incubation at a slightly basic pH (e.g., 8.5-9.0).[12][13] This ring-opened succinamic acid thioether is stable against thiol exchange.[10]

Storage and Handling

Proper storage is essential to maintain the reactivity of this compound.

Table 2: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Atmosphere | Notes |

| Solid | -20°C[7][14][15] | Dessicated[9] | Moisture-sensitive.[2][9] Equilibrate to room temperature before opening.[9] |

| Stock Solution in Anhydrous DMSO/DMF | -20°C[2][9] | Anhydrous | Stable for several months with proper handling to exclude moisture.[2][9] |

| Aqueous Solution | Not recommended for storage[9] | - | The maleimide group will hydrolyze. Prepare fresh for each use.[9] |

Experimental Protocols

The following are generalized protocols for the use of this compound. Optimization may be required for specific applications.

Preparation of a this compound Stock Solution

-

Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.[9]

-

Add anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10-20 mM).[2][8]

-

Vortex briefly to ensure complete dissolution.

-

Use the stock solution immediately or store at -20°C in a tightly sealed container with desiccant.

Biotinylation of a Thiol-Containing Protein

Diagram 3: Experimental Workflow for Protein Biotinylation

Caption: Workflow for protein biotinylation with this compound.

-

Protein Preparation: Dissolve the thiol-containing protein in a sulfhydryl-free buffer at a pH between 6.5 and 7.5 (e.g., PBS).[8] The protein concentration should typically be between 1-10 mg/mL.[8] If the protein's sulfhydryl groups are present as disulfide bonds, they must first be reduced using a reagent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).[2] If DTT is used, it must be removed prior to adding the maleimide reagent.

-

Biotinylation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.[2] The optimal molar ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[2][8]

-

Purification: Remove excess, non-reacted this compound using a desalting column, dialysis, or spin filtration.[8]

Protocol for Assessing Conjugate Stability

This protocol provides a framework for monitoring the stability of a maleimide-thiol conjugate over time.

-

Sample Preparation: Prepare a stock solution of the purified conjugate (e.g., 1-2 mg/mL) in a neutral buffer (pH 7.0).[12]

-

Incubation: Aliquot the conjugate into different buffers representing various conditions to be tested (e.g., different pH values, presence of competing thiols like glutathione). Incubate the samples at 37°C.[12]

-

Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each reaction.[12]

-

Analysis: Analyze the aliquots by methods such as RP-HPLC or mass spectrometry to assess the extent of deconjugation (retro-Michael reaction) or hydrolysis.[12]

Conclusion

This compound is a powerful tool for the targeted biotinylation of molecules containing free sulfhydryl groups. A thorough understanding of its solubility and, more critically, its pH-dependent stability and reactivity, is essential for its successful application. By controlling the reaction conditions, particularly pH, and considering post-conjugation stabilization strategies, researchers can achieve robust and reliable results in their bioconjugation endeavors.

References

- 1. Biotin-PEG-Mal | Biopharma PEG [biochempeg.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. precisepeg.com [precisepeg.com]

- 5. Maleimide-PEG2-biotin ≥98% (HPLC), powder, biotinylation reagent | Sigma-Aldrich [sigmaaldrich.com]

- 6. Maleimide-PEG2-biotin ≥98% (HPLC), powder, biotinylation reagent | 305372-39-8 [sigmaaldrich.com]

- 7. This compound, 305372-39-8 | BroadPharm [broadpharm.com]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. docs.aatbio.com [docs.aatbio.com]

- 15. calpaclab.com [calpaclab.com]

Applications of Biotinylation in Proteomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule such as a protein, has become an indispensable tool in the field of proteomics.[1][2] The exceptionally high affinity of biotin for streptavidin and its derivatives forms the basis of powerful techniques for protein enrichment, purification, and identification.[1][3][4] This technical guide provides a comprehensive overview of the core applications of biotinylation in proteomics, with a focus on methodologies for studying protein-protein interactions, identifying constituents of subcellular compartments, and characterizing cell surface proteomes. Detailed experimental protocols, quantitative data comparisons, and visual workflows are presented to aid researchers in the design and execution of biotinylation-based proteomics experiments.

Core Applications of Biotinylation in Proteomics

Biotinylation strategies in proteomics can be broadly categorized into two main approaches: chemical biotinylation and enzymatic biotinylation. Chemical methods utilize biotinylating reagents that react with specific functional groups on proteins, such as primary amines on lysine (B10760008) residues, to label proteins of interest.[5][6] This is commonly employed for labeling accessible proteins, such as those on the cell surface.[7][8][9][10][11] Enzymatic biotinylation, particularly proximity-dependent biotinylation, employs engineered enzymes that generate reactive biotin species to label proteins in their immediate vicinity.[12][13][14][15] This has revolutionized the study of protein-protein interactions and the composition of cellular organelles.[12][13][14][15]

Affinity Purification-Mass Spectrometry (AP-MS)

Affinity purification coupled with mass spectrometry (AP-MS) is a widely used technique to identify interaction partners of a protein of interest (the "bait").[16][17][18][19] In one common AP-MS workflow, the bait protein is tagged with an affinity tag (e.g., FLAG, HA) and expressed in cells.[18][20] The bait and its interacting partners ("prey") are then purified from cell lysates using an antibody against the tag.[17] Alternatively, biotin-based tags can be used, where the bait protein is biotinylated in vivo or in vitro, allowing for highly specific and robust purification using streptavidin-coated beads.[1][18][20]

dot

Proximity-Dependent Biotinylation

Proximity-dependent biotinylation (PDB) methods have emerged as powerful tools for mapping protein-protein interactions and the proteomes of specific cellular compartments in living cells.[12][13][14][15] These techniques utilize a biotinylating enzyme fused to a protein of interest, which then biotinylates nearby proteins within a defined radius.[12] The biotinylated proteins are subsequently purified and identified by mass spectrometry.

-

BioID (Biotin Identification): This method employs a promiscuous mutant of the E. coli biotin ligase BirA (BirA*).[12][13][14][15] BioID has a relatively long labeling time (typically 18-24 hours), which allows for the capture of transient and weak interactions.[12][15][21] The labeling radius of BioID is estimated to be around 10 nm.[12]

-

TurboID and miniTurbo: These are engineered variants of BirA with significantly enhanced catalytic activity, enabling much shorter labeling times (around 10 minutes).[22][23] This high temporal resolution is advantageous for studying dynamic cellular processes.[22]

-

APEX2 (Ascorbate Peroxidase 2): APEX2 is an engineered peroxidase that, in the presence of biotin-phenol and hydrogen peroxide, generates highly reactive biotin-phenoxyl radicals that covalently label nearby proteins, primarily on tyrosine residues.[24][25][26] APEX2 has a very rapid labeling time (around 1 minute) and a labeling radius of approximately 20 nm.[26][27]

dot

Cell Surface Proteomics

Cell surface proteins are crucial for a multitude of cellular functions and represent major targets for drug development.[7][8] Biotinylation is a powerful technique for the selective labeling and enrichment of these proteins.[7][8][9][10][11] This is typically achieved by incubating intact cells with a membrane-impermeable biotinylating reagent, such as sulfo-NHS-SS-biotin, which labels primary amines of extracellular protein domains.[8] Following labeling, the cells are lysed, and the biotinylated proteins are captured using streptavidin affinity chromatography for subsequent identification by mass spectrometry.[8]

dot

Quantitative Data Comparison

The choice of biotinylation technique can significantly impact the outcome of a proteomics experiment. The following tables summarize key quantitative parameters from various studies to aid in experimental design.

| Technique | Labeling Time | Typical Number of Identified Proteins | Reference |

| BioID | 18-24 hours | Hundreds to over a thousand | [12][21][28] |

| TurboID | ~10 minutes | ~3-6 fold more signal than BioID at early time points | [22] |

| APEX2 | ~1 minute | 2,853 (APEX2-TDP-43) vs. 1,364 (miniTurbo-TDP-43) | [29] |

| Cell Surface Biotinylation | 30 minutes | 4510 total proteins (2055 annotated as cell surface-associated) | [7] |

| Biotinylation Enzyme | Labeled Residue(s) | Key Advantages | Key Limitations |

| BioID/TurboID | Lysine | Non-toxic, simple biotin addition | Slower kinetics for BioID, potential for off-target labeling |

| APEX2 | Tyrosine | Very fast labeling kinetics (high temporal resolution) | Requires H2O2 which can be toxic |

Experimental Protocols

This section provides detailed, step-by-step methodologies for key biotinylation-based proteomics experiments.

Protocol 1: Proximity-Dependent Biotinylation using TurboID

This protocol is adapted for studying protein-protein interactions in cultured mammalian cells.

1. Generation of Stable Cell Lines:

- Clone the gene of interest in-frame with the TurboID sequence in a suitable mammalian expression vector.

- Transfect the construct into the desired cell line.

- Select for stably expressing cells using an appropriate selection agent.

- Validate the expression and correct localization of the fusion protein by Western blot and immunofluorescence microscopy.

2. Biotin Labeling:

- Culture the stable cell line to the desired confluency.

- Add biotin to the culture medium to a final concentration of 50 µM.

- Incubate for the desired labeling time (e.g., 10 minutes to a few hours).[22]

- To stop the labeling, place the cells on ice and wash three times with ice-cold PBS.

3. Cell Lysis:

- Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitors.

- Incubate on ice for 10 minutes with occasional vortexing.

- Sonicate the lysate to shear DNA and reduce viscosity.

- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

4. Streptavidin Affinity Purification:

- Equilibrate streptavidin-conjugated magnetic beads by washing three times with lysis buffer.[30]

- Add the clarified cell lysate to the equilibrated beads.

- Incubate overnight at 4°C with gentle rotation.[30]

- Wash the beads sequentially with the following buffers:

- Wash Buffer I: 2% SDS in water.[30]

- Wash Buffer II: 0.1% deoxycholate, 1% Triton X-100, 500 mM NaCl, 1 mM EDTA, and 50 mM HEPES, pH 7.5.[30]

- Wash Buffer III: 0.5% deoxycholate, 0.5% NP-40, 250 mM LiCl, 1 mM EDTA, and 10 mM Tris-HCl, pH 7.4.[30]

- Wash twice with 50 mM Tris-HCl, pH 7.4.

5. On-Bead Digestion:

- Resuspend the washed beads in 50 mM ammonium (B1175870) bicarbonate.

- Reduce the proteins with 10 mM DTT for 30 minutes at 56°C.

- Alkylate with 55 mM iodoacetamide (B48618) for 20 minutes at room temperature in the dark.

- Add trypsin (e.g., 1 µg) and incubate overnight at 37°C.[31]

- Collect the supernatant containing the digested peptides.

6. Mass Spectrometry Analysis:

- Acidify the peptide solution with formic acid.

- Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer.

- Identify and quantify the proteins using appropriate proteomics software.

Protocol 2: Cell Surface Protein Biotinylation

This protocol is designed for the enrichment and identification of cell surface proteins from cultured cells.

1. Cell Culture and Preparation:

- Grow cells to approximately 80-90% confluency.

- Wash the cells twice with ice-cold PBS to remove any residual serum proteins.

2. Biotinylation of Cell Surface Proteins:

- Prepare a fresh solution of a membrane-impermeable biotinylating reagent, such as Sulfo-NHS-SS-Biotin, at a concentration of 0.5 mg/mL in ice-cold PBS.

- Incubate the cells with the biotinylation solution for 30 minutes at 4°C with gentle agitation.[10]

- Quench the reaction by washing the cells three times with ice-cold PBS containing 100 mM glycine.[10]

3. Cell Lysis:

- Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

- Scrape the cells and collect the lysate.

- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

4. Enrichment of Biotinylated Proteins:

- Incubate the clarified lysate with streptavidin-agarose beads overnight at 4°C with gentle rotation.

- Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

5. Elution and Sample Preparation for MS:

- Elute the biotinylated proteins from the beads. If using Sulfo-NHS-SS-Biotin, elution can be achieved by incubating the beads with a buffer containing a reducing agent (e.g., 50 mM DTT) to cleave the disulfide bond.

- Alternatively, perform on-bead digestion as described in Protocol 1.

- Prepare the eluted proteins or digested peptides for mass spectrometry analysis.

6. LC-MS/MS and Data Analysis:

- Analyze the samples by LC-MS/MS.

- Identify the proteins and perform bioinformatics analysis to confirm their cell surface localization.

Conclusion and Future Perspectives

Biotinylation-based proteomics has become a cornerstone for the systems-level analysis of protein function and organization. The continued development of novel biotinylating enzymes with improved kinetics and specificity, coupled with advancements in mass spectrometry instrumentation and data analysis workflows, promises to further enhance our ability to unravel the complexities of the cellular proteome. These powerful techniques will undoubtedly continue to provide critical insights for both basic research and drug discovery, enabling the identification of novel therapeutic targets and a deeper understanding of disease mechanisms.

References

- 1. Purification of DNA-binding proteins using biotin/streptavidin affinity systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Sensitive profiling of cell surface proteome by using an optimized biotinylation method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cell Surface Protein Biotinylation and Analysis [bio-protocol.org]

- 10. Cell surface biotinylation [protocols.io]

- 11. Cell Surface Protein Biotinylation and Analysis [en.bio-protocol.org]

- 12. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. BioID: A Method to Generate a History of Protein Associations | Springer Nature Experiments [experiments.springernature.com]

- 15. BioID as a Tool for Protein-Proximity Labeling in Living Cells | Springer Nature Experiments [experiments.springernature.com]

- 16. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fiveable.me [fiveable.me]

- 19. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]

- 20. biorxiv.org [biorxiv.org]

- 21. Proximity-dependent labeling methods for proteomic profiling in living cells: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Efficient proximity labeling in living cells and organisms with TurboID - PMC [pmc.ncbi.nlm.nih.gov]

- 23. blog.addgene.org [blog.addgene.org]

- 24. Proximity labeling for investigating protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Identification of Protein Partners by APEX2 Proximity Labeling | Springer Nature Experiments [experiments.springernature.com]

- 26. researchgate.net [researchgate.net]

- 27. biorxiv.org [biorxiv.org]

- 28. Marked by association: techniques for proximity-dependent labeling of proteins in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. TurboID-Based Proximity Labeling: A Method to Decipher Protein–Protein Interactions in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 31. protocols.io [protocols.io]

The Biotin-Avidin Interaction: A Cornerstone of Modern Biological Assays

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The exceptionally high affinity and specificity of the interaction between biotin (B1667282) (Vitamin H) and the protein avidin (B1170675), or its bacterial analogue streptavidin, have established it as a fundamental tool in a vast array of biological assays. This non-covalent bond, one of the strongest known in nature, provides a versatile and robust system for the detection, quantification, and purification of biomolecules.[1][2][3][4] This technical guide delves into the core principles of the biotin-avidin system, provides detailed experimental protocols for its key applications, and presents quantitative data to inform assay design and optimization.

Core Principles of the Biotin-Avidin Interaction

At the heart of this technology lies the remarkably strong and specific interaction between biotin and the tetrameric proteins avidin or streptavidin. Each subunit of avidin or streptavidin can bind one molecule of biotin.[1][5][6] This tetravalency allows for significant signal amplification in many assay formats.[5][7]

Biotin (Vitamin H) is a small molecule (244.3 Da) that can be chemically conjugated to a variety of molecules such as antibodies, nucleic acids, or proteins without significantly altering their biological activity.[3][5] The valeric acid side chain of biotin provides a convenient handle for derivatization and attachment.[3]

Avidin , a glycoprotein (B1211001) found in egg whites, exhibits an extremely high affinity for biotin.[4][5] However, its glycosylation and basic isoelectric point (pI) can sometimes lead to non-specific binding in certain applications.[4][8]

Streptavidin , isolated from the bacterium Streptomyces avidinii, is a non-glycosylated protein with a near-neutral pI.[2][8] It also binds biotin with exceptionally high affinity and often exhibits lower non-specific binding compared to avidin, making it the preferred choice for many applications.[8]

The interaction is characterized by its rapid on-rate and extremely slow off-rate, resulting in a remarkably stable complex that is resistant to extremes of pH, temperature, organic solvents, and denaturing agents.[2][7][9]

Quantitative Data: Binding Affinity and Properties

The strength of the biotin-avidin/streptavidin interaction is a key factor in its utility. The dissociation constant (Kd) is a measure of this affinity, with lower values indicating a stronger interaction.

| Interacting Pair | Dissociation Constant (Kd) | Molecular Weight (Avidin/Streptavidin) | Isoelectric Point (pI) | Key Characteristics |

| Avidin - Biotin | ~10⁻¹⁵ M[3][4] | 66-68 kDa[5] | 10.5[4] | Glycosylated, can exhibit non-specific binding.[8] |

| Streptavidin - Biotin | ~10⁻¹⁴ M[2][6] | 52.8 kDa[6] | 5-6[9] | Non-glycosylated, generally lower non-specific binding.[8] |

| Monomeric Avidin - Biotin | 10⁻⁷ - 10⁻⁸ M[2] | ~16.5 kDa | - | Lower affinity allows for reversible binding and elution under mild conditions.[8] |

Applications in Key Assays

The biotin-avidin system is integral to a wide range of assays, primarily for signal amplification and molecule capture.

Enzyme-Linked Immunosorbent Assay (ELISA)

In ELISA, the biotin-avidin system is used to amplify the detection signal, thereby increasing the sensitivity of the assay.[10] This is typically achieved by using a biotinylated detection antibody, which is then detected by an enzyme-conjugated streptavidin.

Caption: Workflow of a sandwich ELISA utilizing biotin-streptavidin for signal amplification.

-

Coating: Coat microtiter plate wells with 100 µL of capture antibody (1-10 µg/mL in coating buffer, e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.

-

Washing: Repeat the wash step.

-

Sample Incubation: Add 100 µL of standards and samples to the appropriate wells and incubate for 2 hours at room temperature.

-

Washing: Repeat the wash step.

-

Detection Antibody: Add 100 µL of biotinylated detection antibody diluted in reagent diluent and incubate for 1-2 hours at room temperature.

-

Washing: Repeat the wash step.

-

Streptavidin-Enzyme Conjugate: Add 100 µL of streptavidin-enzyme conjugate (e.g., Streptavidin-HRP) diluted in reagent diluent and incubate for 20-30 minutes at room temperature, protected from light.

-

Washing: Repeat the wash step.

-

Substrate Addition: Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) and incubate until sufficient color develops.

-

Stop Reaction: Add 50-100 µL of stop solution (e.g., 2N H₂SO₄ for TMB/HRP).

-

Read Plate: Measure the absorbance at the appropriate wavelength using a microplate reader.

Immunohistochemistry (IHC)

In IHC, the biotin-avidin system is a cornerstone of the Labeled Streptavidin-Biotin (LSAB) and Avidin-Biotin Complex (ABC) methods, which are used to visualize the localization of specific antigens in tissue sections.[5][11][12] The high degree of signal amplification is particularly advantageous for detecting low-abundance antigens.[13]

Caption: Workflow of the Labeled Streptavidin-Biotin (LSAB) method in Immunohistochemistry.

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

-

Antigen Retrieval: Perform heat-induced or enzymatic antigen retrieval as required for the specific primary antibody.

-

Peroxidase Blocking: Incubate sections in a peroxidase blocking solution (e.g., 3% H₂O₂ in methanol) for 10-15 minutes to quench endogenous peroxidase activity.[14]

-

Washing: Rinse with wash buffer (e.g., PBS).

-

Blocking: Incubate sections with a blocking serum (from the same species as the secondary antibody) for 20-30 minutes to prevent non-specific antibody binding.

-

Primary Antibody: Incubate with the primary antibody at its optimal dilution for 1 hour at room temperature or overnight at 4°C.

-

Washing: Rinse with wash buffer.

-

Biotinylated Secondary Antibody: Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.

-

Washing: Rinse with wash buffer.

-

Streptavidin-Enzyme Conjugate: Incubate with the streptavidin-enzyme conjugate (e.g., HRP-Streptavidin) for 30-60 minutes at room temperature.[14]

-

Washing: Rinse with wash buffer.

-

Chromogen/Substrate: Incubate with the chromogen substrate solution (e.g., DAB) until the desired color intensity is reached.

-

Counterstaining: Counterstain with a suitable counterstain (e.g., hematoxylin).

-

Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and then coverslip with mounting medium.

Western Blotting

In Western blotting, biotinylated primary or secondary antibodies can be used for the detection of specific proteins immobilized on a membrane.[15] The subsequent incubation with an enzyme-conjugated streptavidin allows for chemiluminescent or colorimetric detection.

Caption: Workflow for Western blot detection using a biotinylated primary antibody.

-

Protein Transfer: Following SDS-PAGE, transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 5 minutes each with wash buffer (e.g., TBST).

-

Primary Antibody Incubation: Incubate the membrane with the biotinylated primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with wash buffer.

-

Streptavidin-HRP Incubation: Incubate the membrane with streptavidin-HRP diluted in blocking buffer (typically 1:5,000 to 1:20,000) for 1 hour at room temperature.[15]

-

Washing: Wash the membrane three times for 10 minutes each with wash buffer.

-

Detection: Incubate the membrane with a chemiluminescent substrate and detect the signal using X-ray film or a CCD imaging system.

Pull-Down Assays

Pull-down assays are a form of affinity purification used to isolate binding partners to a protein of interest.[16] In this technique, a biotinylated "bait" protein is used to capture "prey" proteins from a cell lysate or other complex mixture. The entire complex is then isolated using streptavidin-coated beads.[17]

Caption: Workflow of a biotin pull-down assay to identify protein-protein interactions.

-

Preparation of Biotinylated Bait: Biotinylate the purified protein of interest using an appropriate biotinylation reagent. Remove excess, unconjugated biotin by dialysis or size-exclusion chromatography.

-

Bead Equilibration: Resuspend streptavidin-coated magnetic or agarose (B213101) beads and wash them three times with a suitable binding buffer (e.g., PBS with 0.1% Tween-20).[18][19]

-

Bait Immobilization: Incubate the biotinylated bait protein with the equilibrated beads for 1-2 hours at 4°C with gentle rotation to allow for immobilization.

-

Washing: Pellet the beads and wash them three times with binding buffer to remove unbound bait protein.

-

Lysate Incubation: Incubate the bead-bait complex with the cell lysate or protein mixture for 2-4 hours or overnight at 4°C with gentle rotation.

-

Washing: Pellet the beads and wash them extensively (3-5 times) with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads. This can be done by:

-